Cas no 2757961-07-0 (3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid)

3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid is a specialized organic compound featuring a benzoic acid core substituted with a 3-methyl group and a 4-methylbenzenesulfonyloxy moiety at the 5-position. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly in the preparation of esters, amides, or other functionalized aromatic derivatives. The sulfonyloxy group enhances its utility as a leaving group in nucleophilic substitution reactions, while the carboxylic acid functionality allows for further derivatization. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses, particularly in pharmaceutical or agrochemical research where precise functionalization is critical. The compound's stability under standard handling conditions further supports its practical application.
3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid structure
2757961-07-0 structure
Product name:3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
CAS No:2757961-07-0
MF:C15H14O5S
MW:306.333663463593
CID:6363520
PubChem ID:165979380

3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2757961-07-0
    • 3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
    • EN300-37153237
    • 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
    • Inchi: 1S/C15H14O5S/c1-10-3-5-14(6-4-10)21(18,19)20-13-8-11(2)7-12(9-13)15(16)17/h3-9H,1-2H3,(H,16,17)
    • InChI Key: ZIJJSKAFNSPYFD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1=CC(C(=O)O)=CC(C)=C1

Computed Properties

  • Exact Mass: 306.05619472g/mol
  • Monoisotopic Mass: 306.05619472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 459
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 89Ų
  • XLogP3: 3.3

3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-37153237-0.05g
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
2757961-07-0 95.0%
0.05g
$323.0 2025-03-18
Enamine
EN300-37153237-0.5g
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
2757961-07-0 95.0%
0.5g
$370.0 2025-03-18
Enamine
EN300-37153237-10.0g
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
2757961-07-0 95.0%
10.0g
$1654.0 2025-03-18
Enamine
EN300-37153237-0.1g
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
2757961-07-0 95.0%
0.1g
$339.0 2025-03-18
Enamine
EN300-37153237-1.0g
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
2757961-07-0 95.0%
1.0g
$385.0 2025-03-18
Enamine
EN300-37153237-2.5g
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
2757961-07-0 95.0%
2.5g
$754.0 2025-03-18
Enamine
EN300-37153237-0.25g
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
2757961-07-0 95.0%
0.25g
$354.0 2025-03-18
Enamine
EN300-37153237-5.0g
3-methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid
2757961-07-0 95.0%
5.0g
$1115.0 2025-03-18

3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid Related Literature

Additional information on 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid

Professional Introduction to 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic Acid (CAS No. 2757961-07-0)

3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid, identified by its Chemical Abstracts Service Number (CAS No. 2757961-07-0), is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of benzoic acid derivatives, characterized by its complex functional groups that contribute to its unique chemical properties and potential biological activities.

The molecular structure of 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid consists of a benzoic acid core substituted with a methyl group at the 3-position and a sulfonyloxy group at the 5-position, linked to a 4-methylbenzene ring. This arrangement imparts specific electronic and steric properties, making it a valuable scaffold for designing novel molecules with tailored biological functions.

In recent years, there has been a growing interest in benzoic acid derivatives due to their diverse pharmacological profiles. These compounds have been explored for their potential applications in treating various diseases, including inflammation, cancer, and neurodegenerative disorders. The presence of the sulfonyloxy group in 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid suggests that it may exhibit inhibitory effects on certain enzymes and receptors, which are crucial targets in drug development.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have been investigating its interactions with biological targets such as kinases, proteases, and transcription factors. Preliminary studies indicate that 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid may possess inhibitory activity against specific enzymes involved in pathways relevant to cancer progression. For instance, its structure resembles known inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.

The synthesis of 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and selective oxidation processes, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the compound's synthetic challenge but also showcase the advancements in organic chemistry that enable the production of such intricate molecules.

Evaluation of the pharmacokinetic properties of 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid is essential for assessing its potential as a therapeutic agent. Studies have begun to explore its solubility, stability, and metabolic pathways in vitro and in vivo. Understanding these parameters is crucial for optimizing drug delivery systems and predicting clinical efficacy. Additionally, computational modeling techniques have been utilized to predict the binding affinity of this compound to target proteins, providing insights into its mechanism of action.

The role of benzoic acid derivatives in modulating inflammatory responses has also been extensively studied. Inflammatory processes are central to many diseases, and targeting key inflammatory mediators can lead to effective therapeutic interventions. Research suggests that compounds like 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid may interact with inflammatory signaling pathways by inhibiting the production of pro-inflammatory cytokines. This capability makes it a promising candidate for developing anti-inflammatory drugs.

In conclusion, 3-Methyl-5-[(4-methylbenzenesulfonyl)oxy]benzoic acid (CAS No. 2757961-07-0) represents a significant advancement in the field of medicinal chemistry. Its unique structural features and potential biological activities position it as a valuable tool for further research into novel therapeutic agents. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in addressing some of the most challenging medical conditions faced today.

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